1-Ethyl-1H-pyrazole-3-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
1699630-58-4 |
|---|---|
Molecular Formula |
C5H9N3O2S |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
1-ethylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C5H9N3O2S/c1-2-8-4-3-5(7-8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10) |
InChI Key |
IEOYEZAGGUGYKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for Pyrazole (B372694) Sulfonamide Compounds
The construction of pyrazole sulfonamide compounds relies on a robust set of synthetic reactions. These strategies can be broadly categorized into methods for forming the pyrazole heterocycle and methods for installing the sulfonamide moiety.
The formation of the pyrazole ring is a cornerstone of synthesizing this class of compounds. The most prevalent and versatile method is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound. nih.gov This approach allows for significant variation in the substitution pattern of the final pyrazole ring.
Key approaches for pyrazole ring formation include:
Condensation with 1,3-Diketones : Known as Knorr-type reactions, the condensation of 1,3-diketones with hydrazines is a classical and efficient method for producing substituted pyrazoles. wikipedia.orgmdpi.com For instance, the reaction of acetylacetone (B45752) with hydrazine yields 3,5-dimethylpyrazole. wikipedia.org
Reaction with α,β-Unsaturated Carbonyls : α,β-Unsaturated aldehydes and ketones react with hydrazines, typically in a cyclocondensation reaction, to form pyrazolines, which can then be oxidized to yield the aromatic pyrazole ring. nih.govpharmaguideline.com
1,3-Dipolar Cycloaddition : This method involves the cycloaddition of a diazo compound, such as ethyl diazoacetate, with an alkyne. nih.gov This approach can be used to synthesize pyrazole-5-carboxylates. nih.gov
From other Heterocycles : Pyrazole derivatives can be synthesized through the transformation of other heterocyclic rings. For example, pyranones can react with hydrazines to yield substituted pyrazoles. nih.gov
Multicomponent Reactions : These reactions involve combining three or more reactants in a single step to form the pyrazole product, offering an efficient route to complex molecules. nih.govnih.gov
| Method | Key Reactants | Description | Reference |
|---|---|---|---|
| Knorr-type Reaction | 1,3-Diketone + Hydrazine | A classic condensation reaction that is highly effective for creating substituted pyrazoles. | wikipedia.orgmdpi.com |
| Cyclocondensation | α,β-Unsaturated Aldehyde/Ketone + Hydrazine | Forms a pyrazoline intermediate which is subsequently oxidized to the pyrazole. | nih.govpharmaguideline.com |
| 1,3-Dipolar Cycloaddition | Diazo Compound + Alkyne | A cycloaddition reaction that enables the synthesis of specifically functionalized pyrazoles. | nih.gov |
| Heterocyclic Transformation | Pyranone + Hydrazine | Involves ring transformation of another heterocycle into the pyrazole system. | nih.gov |
The sulfonamide group (-SO₂NH₂) can be introduced either before or after the formation of the pyrazole ring.
Sulfonation of a Pre-formed Pyrazole Ring : A common method involves the direct sulfonation of a pyrazole derivative. This is often achieved by treating the pyrazole with chlorosulfonic acid to form the corresponding pyrazole sulfonyl chloride. google.com This intermediate is then reacted with ammonia (B1221849) or an amine to yield the desired sulfonamide. google.comacs.orgnih.gov For example, 1,3-dimethyl-5-methoxypyrazole can be reacted with chlorosulfonic acid and then thionyl chloride to produce the sulfonyl chloride, which is subsequently treated with ammonia water. google.com
Cyclization with a Sulfonamide-Containing Precursor : An alternative strategy is to use a hydrazine derivative that already contains the sulfonamide group. For instance, hispolon (B173172) derivatives have been reacted with 4-sulfonamide phenylhydrazine (B124118) hydrochloride to directly produce pyrazole sulfonamides. scielo.org.mx This method ensures the presence of the sulfonamide group in the final structure without requiring post-cyclization functionalization.
| Strategy | Key Reagents | Process Description | Reference |
|---|---|---|---|
| Post-Cyclization Sulfonation | 1. Chlorosulfonic Acid 2. Ammonia/Amine | The pre-formed pyrazole ring is first chlorosulfonated and then aminated to form the sulfonamide. | google.comacs.orgnih.gov |
| Pre-Functionalized Precursor | Sulfonamide-bearing Hydrazine | The pyrazole ring is constructed using a hydrazine that already contains the sulfonamide moiety, incorporating it directly during cyclization. | scielo.org.mx |
Specific Synthesis Pathways Relevant to 1-Ethyl-1H-pyrazole-3-sulfonamide
A likely stepwise synthesis would involve the initial formation of the N-ethylated pyrazole ring, followed by sulfonation and amination.
Proposed Synthetic Route:
Formation of 1-Ethylpyrazole : The synthesis would commence with the reaction of ethylhydrazine (B1196685) with a suitable three-carbon building block. A potential reactant is malondialdehyde or its synthetic equivalent. This condensation reaction would form the 1-ethyl-1H-pyrazole core.
Regioselective Sulfonation : The next critical step is the introduction of the sulfonyl group at the C3 position. Direct electrophilic substitution on the pyrazole ring, such as chlorosulfonation, typically favors the C4 position. pharmaguideline.com Therefore, a more controlled method would be required. One potential strategy involves lithiation of the C3 position using a strong base, followed by quenching with sulfur dioxide and then a chlorinating agent (like N-chlorosuccinimide) to form the 1-ethyl-1H-pyrazole-3-sulfonyl chloride.
Amination : The final step involves the reaction of the synthesized 1-ethyl-1H-pyrazole-3-sulfonyl chloride with ammonia in a suitable solvent to afford the target compound, this compound.
An alternative approach could involve building the ring from precursors that already contain the necessary functionalities, potentially leading to better regiocontrol.
Modern synthetic chemistry increasingly focuses on one-pot reactions to improve efficiency. For pyrazole synthesis, one-pot methods have been developed that proceed from ketones and hydrazines through sequential steps without isolating intermediates. mdpi.com Similarly, functionalization reactions, such as the conversion of a sulfonamide to a sulfone, can be telescoped with imine formation in a single pot. acs.org
For this compound, a hypothetical one-pot strategy could involve the in-situ generation of a functionalized precursor that directs the cyclization and sulfonation in a sequential manner. However, achieving the required regioselectivity for the 3-sulfonamide isomer in a one-pot reaction would be a significant synthetic challenge requiring careful design of reactants and reaction conditions.
Derivatization and Functionalization Strategies at the Pyrazole Core and Sulfonamide Group
Both the pyrazole ring and the sulfonamide group are amenable to a wide range of chemical modifications, allowing for the synthesis of diverse derivatives.
Functionalization of the Pyrazole Core:
The pyrazole ring can be functionalized at its carbon and nitrogen atoms. While the N1 position of the target molecule is already substituted with an ethyl group, other positions remain available for modification.
Electrophilic Substitution : The C4 position of the pyrazole ring is electron-rich and readily undergoes electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. pharmaguideline.com
Metal-Catalyzed Cross-Coupling : Palladium-catalyzed reactions, such as Suzuki and Heck couplings, can be used to introduce aryl or vinyl groups at halogenated positions of the pyrazole ring.
C-H Functionalization : Direct C-H activation and functionalization offer a modern approach to introduce new groups onto the pyrazole core without pre-functionalization, for example, through palladium-catalyzed C-H arylation. acs.org
Ring Opening : In the presence of a strong base, deprotonation at the C3 position can lead to ring-opening reactions, providing a pathway to different chemical scaffolds. pharmaguideline.com
Functionalization of the Sulfonamide Group:
The sulfonamide moiety is not merely a stable functional group but can act as a synthetic handle for further transformations, a field known as late-stage functionalization. chemrxiv.orgnih.gov
N-Alkylation/Arylation : The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl or aryl groups through reactions with corresponding halides or other electrophiles. researchgate.net
Conversion to Sulfinates : Primary sulfonamides can be converted into N-sulfonylimines, which then undergo reaction to form versatile sulfinate intermediates. These sulfinates can be trapped with a variety of electrophiles to create new sulfur-containing functional groups. acs.orgchemrxiv.org
Conversion to Sulfonyl Halides : Primary sulfonamides can be converted back to sulfonyl chlorides or fluorides, which can then react with a range of nucleophiles. nih.gov
Radical Chemistry : Through photocatalysis, sulfonamides can be converted into sulfonyl radical intermediates, which can participate in addition reactions with alkenes to form new carbon-sulfur bonds. acs.orgnih.gov
| Moiety | Type of Reaction | Examples | Reference |
|---|---|---|---|
| Pyrazole Core | Electrophilic Substitution | Halogenation or nitration, typically at the C4 position. | pharmaguideline.com |
| C-H Functionalization | Palladium-catalyzed arylation to form C-C bonds. | acs.org | |
| Condensation | Reaction of amino-pyrazoles with carbonyl compounds to form fused systems like pyrazole-oxindoles. | mdpi.com | |
| Sulfonamide Group | Late-Stage Functionalization | Conversion to sulfinates via N-sulfonylimines for reaction with electrophiles. | acs.orgchemrxiv.org |
| Conversion to Sulfonyl Halides | Reaction to form sulfonyl chlorides/fluorides for subsequent nucleophilic substitution. | nih.gov | |
| Photocatalytic Radical Formation | Generation of sulfonyl radicals for addition to alkenes. | acs.orgnih.gov |
N-Alkylation and N-Acylation Reactions
N-alkylation of the pyrazole ring is a fundamental transformation for introducing structural diversity. mdpi.comgoogle.com Generally, N-substituted pyrazole derivatives can be synthesized by the reaction of an N-mono-substituted hydrazine with a 1,3-dicarbonyl compound. google.com However, for industrial applications, a more common approach involves the N-alkylation of a pre-formed N-unsubstituted pyrazole derivative. google.com
A novel method for N-alkylation utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, providing good yields for benzylic, phenethyl, and benzhydryl groups. mdpi.com Studies have shown that various pyrazoles substituted at the 4-position with halogens, alkyl, aryl, and ester groups can be successfully alkylated. mdpi.com However, 3,5-disubstituted pyrazoles tend to give lower yields, likely due to steric hindrance. mdpi.com In some cases, N-alkylation can be achieved by reacting the pyrazole with reagents like 2-(chloromethyl)oxirane. nih.gov
N-acylation reactions are another important class of modifications. For instance, N-acetylpyrrol-2-ones have been synthesized through a one-pot process starting from N-acetylglycine, which then undergo further reactions to yield target compounds. nih.gov
Substituent Effects on Pyrazole Ring Synthesis
The nature and position of substituents on the pyrazole ring significantly influence the synthesis and subsequent reactivity of the molecule. The synthesis of pyrazole derivatives often involves the cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. mdpi.com The electronic effects of substituents on the aryl groups of starting materials, such as aroylacetonitriles and arylsulfonyl hydrazides, have been found to not significantly influence the reaction outcome in certain cases. mdpi.com
The functionalization of the pyrazole ring can be achieved by incorporating various groups into the starting materials or through aromatic substitution reactions on the pre-formed ring. mdpi.com For example, the Vilsmeier-Haack reaction using phenylhydrazones, POCl₃, and DMF is a known method for synthesizing 4-formyl-1-phenylpyrazoles, with yields not being heavily dependent on the substituents. mdpi.com
Structure-activity relationship (SAR) studies on pyrazole-based benzenesulfonamides have revealed the importance of substituent patterns for biological activity. For instance, in a series of inhibitors of human carbonic anhydrases, the presence of a 2-hydroxyphenyl group at position 3 of the pyrazole ring was noted. rsc.org The inhibitory activity was enhanced when an electron-donating methyl group was replaced by an electron-withdrawing methoxy (B1213986) group on a phenyl ring at position 5. rsc.org Halogenation of the same phenyl ring, however, led to a decrease in activity against certain isoforms. rsc.org Furthermore, the position of a sulfonamide group on an attached benzene (B151609) ring (meta vs. para) has been shown to correlate with selectivity for activity against different enzymes. nih.gov
Modifications of the Sulfonamide Functional Group
The sulfonamide functional group is a key pharmacophore and its modification can lead to significant changes in biological activity. nih.govmdpi.com One common modification involves the reaction of a sulfonamide with other heterocyclic precursors. For example, a series of sulfonamide-bearing pyrazolone (B3327878) derivatives has been synthesized by reacting with pyrazolone precursors. nih.gov
Further modifications can involve converting the sulfonamide into other functional groups or using it as a linking moiety to attach other fragments. In one study, a β-amino acid derivative was converted to a hydrazide, which then served as a precursor for developing various heterocyclic derivatives, including those with pyrrole, pyrazole, thiadiazole, and oxadiazole moieties. mdpi.com These modifications were aimed at improving chemical stability, solubility, and biological activity. mdpi.com
The synthesis of pyrazolo[4,3-c]pyridine sulfonamides has been achieved through the condensation of a dienamine with various amines containing sulfonamide fragments. nih.gov This approach allows for the introduction of diverse substituents at the nitrogen atom of the pyridine (B92270) moiety. nih.gov
Catalytic Approaches in Pyrazole Sulfonamide Synthesis
Catalysis plays a crucial role in the efficient and selective synthesis of pyrazole sulfonamides. rsc.orgnih.gov Both metal and non-metal catalysts have been employed to facilitate key bond-forming reactions.
For instance, the synthesis of 1,3,5-substituted pyrazoles can be achieved through the condensation of phenylhydrazine with ethyl acetoacetate (B1235776) using nano-ZnO as a green and efficient catalyst. nih.gov This method offers advantages such as excellent yields and short reaction times. nih.gov Copper triflate in combination with an ionic liquid has also been used to catalyze the condensation of α,β-ethylenic ketones with substituted hydrazines. nih.gov
In the context of N-alkylation, Brønsted acids have been shown to effectively catalyze the reaction of pyrazoles with trichloroacetimidate electrophiles. mdpi.com Crystalline aluminosilicates or aluminophosphates have also been reported as catalysts for the N-alkylation of pyrazoles with alcohols or their derivatives, offering high yields under mild conditions. google.com
Enzymatic catalysis is an emerging and highly selective approach. An engineered enzyme cascade has been developed for the regioselective alkylation of pyrazoles, including methylation, ethylation, and propylation, with exceptional regioselectivity. nih.gov
Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles is increasingly important in the development of synthetic routes for pyrazole sulfonamides, aiming to reduce environmental impact and improve sustainability. nih.govtandfonline.com
One key aspect of green chemistry is the use of environmentally benign solvents or solvent-free conditions. A novel and inexpensive method for the synthesis of a series of pyrazole derivatives has been developed using tetrabutylammonium (B224687) bromide, an ionic salt, at room temperature under solvent-free conditions, with product yields ranging from 75–86%. tandfonline.com
The use of efficient and recyclable catalysts, such as nano-ZnO in aqueous media, aligns with green chemistry principles by minimizing waste and improving atom economy. nih.gov The development of cost-competitive and green routes for key building blocks of fungicides, such as ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, is also a significant focus, aiming to reduce the environmental impact of current industrial processes. google.com
Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 1-Ethyl-1H-pyrazole-3-sulfonamide is expected to show distinct signals corresponding to the protons of the ethyl group, the pyrazole (B372694) ring, and the sulfonamide group.
Ethyl Group Protons : The ethyl group (–CH₂CH₃) attached to the nitrogen atom of the pyrazole ring would produce two signals. A quartet, integrating to 2H, is expected for the methylene protons (–CH₂–) due to coupling with the adjacent methyl protons. A triplet, integrating to 3H, is anticipated for the terminal methyl protons (–CH₃).
Pyrazole Ring Protons : The pyrazole ring has two protons attached to carbon atoms. These would appear as two distinct doublets in the aromatic region of the spectrum. The proton at the C4 position and the proton at the C5 position will split each other's signals.
Sulfonamide Protons : The –SO₂NH₂ group contains two exchangeable protons. These would typically appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration.
Table 3.1.1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH₂CH₃ | ~1.4 | Triplet (t) | 3H |
| -CH₂CH₃ | ~4.2 | Quartet (q) | 2H |
| Pyrazole H-4 | ~6.8 | Doublet (d) | 1H |
| Pyrazole H-5 | ~7.8 | Doublet (d) | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the structure. rsc.org
Ethyl Group Carbons : Two signals are expected in the aliphatic region of the spectrum. One for the methyl carbon (–CH₃) and another for the methylene carbon (–CH₂–).
Pyrazole Ring Carbons : Three signals are expected for the carbons of the pyrazole ring. The chemical shifts will be influenced by the attached substituents (ethyl group and sulfonamide group) and the nitrogen atoms within the ring. The carbon atom bearing the sulfonamide group (C3) would likely appear at a different shift compared to the other two ring carbons (C4 and C5).
Table 3.1.2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂C H₃ | ~15 |
| -C H₂CH₃ | ~45 |
| Pyrazole C-4 | ~110 |
| Pyrazole C-5 | ~130 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. acs.orgnih.gov
Sulfonamide Group (–SO₂NH₂) : This group is expected to show several characteristic bands. Two distinct peaks in the range of 3350-3250 cm⁻¹ would correspond to the asymmetric and symmetric N-H stretching vibrations of the primary amine. Strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds are typically observed around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.org
C-H Bonds : Stretching vibrations for the C-H bonds of the ethyl group and the pyrazole ring are expected in the 3100-2850 cm⁻¹ region.
Pyrazole Ring : The C=N and C=C stretching vibrations within the aromatic pyrazole ring would likely appear in the 1600-1450 cm⁻¹ region.
Table 3.2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₂ (Sulfonamide) | N-H Asymmetric & Symmetric Stretch | 3350 - 3250 |
| C-H (Aromatic/Aliphatic) | C-H Stretch | 3100 - 2850 |
| C=N / C=C (Pyrazole Ring) | Ring Stretch | 1600 - 1450 |
| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1310 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular formula for this compound is C₅H₉N₃O₂S, which corresponds to a monoisotopic mass of approximately 175.04 Da. uni.lu
In techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ or as adducts with other ions like sodium [M+Na]⁺. uni.lu The fragmentation of pyrazole sulfonamides upon collision-induced dissociation often involves the loss of sulfur dioxide (SO₂) and cleavage of the sulfonamide group.
Table 3.3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 176.04883 |
| [M+Na]⁺ | 198.03077 |
| [M+K]⁺ | 214.00471 |
Data sourced from PubChem CID 130495889. uni.lu
Elemental Analysis for Compositional Verification
Elemental analysis is a process that determines the percentage composition of elements within a compound. contractlaboratory.com This technique is crucial for verifying the empirical formula of a newly synthesized substance. For this compound, with the molecular formula C₅H₉N₃O₂S, the theoretical elemental composition can be calculated based on its molecular weight of 175.22 g/mol . This analytical method provides a fundamental check on the purity and identity of the compound. thermofisher.comthermofisher.com
Table 3.4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |
|---|---|---|---|
| Carbon | C | 12.01 | 34.27% |
| Hydrogen | H | 1.01 | 5.18% |
| Nitrogen | N | 14.01 | 23.98% |
| Oxygen | O | 16.00 | 18.26% |
X-ray Crystallography of Related Pyrazole Sulfonamide Derivatives
While a specific crystal structure for this compound is not publicly available, X-ray crystallography studies on related pyrazole sulfonamide derivatives provide valuable insights into the likely solid-state conformation and intermolecular interactions. acs.org
Studies on various sulfonamide-bearing pyrazolone (B3327878) and pyrazoline derivatives reveal common structural motifs. researchgate.netnih.gov The pyrazole ring is typically planar. In the crystal lattice, the sulfonamide group is a key participant in forming extensive networks of hydrogen bonds. The N-H protons of the sulfonamide can act as hydrogen bond donors, while the sulfonyl oxygen atoms frequently act as acceptors. These N-H···O hydrogen bonds are often crucial in linking molecules together, forming dimers or more complex three-dimensional supramolecular architectures. The specific crystal system (e.g., monoclinic, triclinic) and space group can vary depending on the other substituents present on the pyrazole ring and the sulfonamide nitrogen. researchgate.net These interactions significantly influence the physical properties of the compounds, such as melting point and solubility.
Computational and Theoretical Chemistry Investigations
Investigation of Biological Activities Through in Vitro and Mechanistic Studies
Enzyme Inhibition Profiling
The biological evaluation of 1-Ethyl-1H-pyrazole-3-sulfonamide focuses on its potential to inhibit several key enzymes that are implicated in a range of physiological and pathological processes. The core structure, combining a pyrazole (B372694) ring with a sulfonamide group, is a well-established pharmacophore known for interacting with metalloenzymes and other enzyme classes.
Carbonic Anhydrase (CA) Isozyme Inhibition Studies
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govrsc.org They are involved in numerous physiological processes, and their inhibition has therapeutic applications. The sulfonamide group is a classic zinc-binding function, making sulfonamide-containing compounds primary candidates for CA inhibition. nih.gov
While the broader class of pyrazole-based sulfonamides has been extensively studied as carbonic anhydrase inhibitors, specific inhibition constants (Kᵢ) and selectivity data for this compound are not detailed in the available research. Studies on analogous compounds, such as pyrazole-based benzene (B151609) sulfonamides and N-substituted pyrazole carboxamides, reveal that inhibitory activity and isoform selectivity are highly dependent on the substitution patterns on the pyrazole ring and the sulfonamide moiety. nih.govrsc.org For instance, derivatives with specific aryl or acyl substitutions have demonstrated potent, submicromolar inhibition against various human (h) CA isoforms including hCA I, hCA II, hCA IX, and hCA XII. nih.govresearchgate.net The selectivity for a particular isoform over others is a critical aspect of drug design, and research shows that even minor structural modifications can significantly alter the selectivity profile. nih.gov
Table 1: Investigated Human Carbonic Anhydrase Isoforms and Their Relevance
| Isoform | Location | Physiological/Pathological Relevance |
|---|---|---|
| hCA I | Cytosolic | Present in high concentrations in erythrocytes. |
| hCA II | Cytosolic | Ubiquitous, involved in pH regulation and fluid secretion. |
| hCA IX | Transmembrane | Tumor-associated, linked to pH regulation in hypoxic cancers. nih.govnih.gov |
| hCA XII | Transmembrane | Tumor-associated, similar function to hCA IX in some cancers. nih.govnih.gov |
The primary mechanism of carbonic anhydrase inhibition by sulfonamides is well-established. acs.org It involves the direct binding of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc ion (Zn²⁺) located in the enzyme's active site. nih.govacs.org This coordination displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. The pyrazole ring and its substituents, such as the ethyl group in this compound, serve as a scaffold that orients the sulfonamide group for optimal interaction with the active site and contributes to additional interactions with amino acid residues, influencing affinity and isoform selectivity. nih.gov
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes mellitus. nih.govresearchgate.net Pyrazole derivatives have been explored as potential α-glucosidase inhibitors. nih.govresearchgate.netnih.gov Research on related acyl pyrazole sulfonamides indicates that this class of compounds can exhibit inhibitory activity against α-glucosidase. nih.govresearchgate.net The inhibitory potential and mechanism are typically influenced by the specific substitutions on the pyrazole and acyl moieties. nih.gov However, specific in vitro studies detailing the α-glucosidase inhibitory activity of this compound are not available.
Dihydropteroate (B1496061) Synthase Inhibition
Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway in many microorganisms, including bacteria and primitive eukaryotes. wikipedia.orgnih.gov This pathway is absent in humans, who obtain folate from their diet, making DHPS an excellent target for antimicrobial agents. wikipedia.orgpatsnap.com Sulfonamides function as competitive inhibitors of DHPS. nih.govnih.gov They are structural analogues of the enzyme's natural substrate, para-aminobenzoic acid (pABA). wikipedia.orgpatsnap.com By binding to the PABA-binding site on the DHPS enzyme, this compound, by virtue of its sulfonamide group, is predicted to block the synthesis of dihydropteroate, a precursor to folic acid. wikipedia.org This action halts the production of nucleic acids (DNA and RNA), thereby preventing microbial growth and division, which results in a bacteriostatic effect. nih.govwikipedia.org
Table 2: Mechanism of Dihydropteroate Synthase (DHPS) Inhibition by Sulfonamides
| Step | Process | Role of Sulfonamide |
|---|---|---|
| 1 | Substrate Binding | The natural substrate, para-aminobenzoic acid (pABA), binds to the active site of DHPS. nih.gov |
| 2 | Competitive Inhibition | The sulfonamide molecule, being a structural mimic of pABA, competes for and binds to the same active site. wikipedia.orgpatsnap.com |
| 3 | Pathway Interruption | The binding of the sulfonamide prevents the formation of dihydropteroate, a vital intermediate in the folate pathway. nih.govnih.gov |
| 4 | Outcome | Folate synthesis is halted, leading to a bacteriostatic effect where bacterial cells cannot divide. wikipedia.org |
N-Myristoyltransferase (NMT) Inhibition
N-Myristoyltransferase is an enzyme responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of proteins. This process, known as N-myristoylation, is critical for protein localization, stability, and function in various organisms, including fungi, protozoa, and viruses. At present, there is no available research data from the provided sources regarding the investigation of this compound as an inhibitor of N-Myristoyltransferase.
Exploration of Other Relevant Enzyme Systems
The pyrazole scaffold is a versatile molecular framework that has garnered attention for its wide array of pharmacological activities. nih.gov Pyrazole-sulfonamide derivatives, in particular, have been investigated for their inhibitory effects on various enzyme systems beyond the commonly studied carbonic anhydrases and kinases.
Research has explored the potential of these compounds to interact with enzymes crucial for the survival of pathogens. For instance, pyrazole sulfonamides have been identified as potent inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), an enzyme vital for the viability of the parasite responsible for Human African Trypanosomiasis. acs.orgresearchgate.net Optimization of a lead pyrazole sulfonamide compound led to the discovery of derivatives with significantly improved blood-brain barrier permeability, a critical factor for treating the central nervous system stage of the disease. acs.orgnih.gov
Furthermore, some pyrazole derivatives have been shown to inhibit other enzymes, such as those involved in inflammatory pathways. researchgate.net The structural similarities of sulfonamides to p-aminobenzoic acid (PABA), a key component for folate synthesis in bacteria, suggest a potential mechanism of action against microbial enzymes. nih.gov
Cellular Activity and Mechanistic Pathways (In Vitro Models)
The biological effects of this compound and its analogs have been further investigated in various cell-based assays to understand their cellular activity and the underlying mechanistic pathways.
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
A significant body of research has focused on the anticancer potential of pyrazole-sulfonamide derivatives. These compounds have demonstrated antiproliferative and cytotoxic effects across a range of human cancer cell lines.
For example, newly synthesized series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives were tested for their in vitro antiproliferative activity against U937 cells, a human leukemia cell line. nih.gov Similarly, certain pyrazolone (B3327878) derivatives have shown promising antiproliferative activity against human lung adenocarcinoma cell lines (A549 and NCI-H522). nih.gov The cytotoxic effects of some pyrazole derivatives have also been observed in breast cancer cell lines, such as MCF7 and MDA-MB-231. nih.gov
Table 1: Antiproliferative Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |
| 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives | U937 (Human Leukemia) | Antiproliferative activity | nih.gov |
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives | U937 (Human Leukemia) | Antiproliferative activity | nih.gov |
| Pyrazolone P7 and P11 | A549 and NCIH522 (Lung Adenocarcinoma) | Promising antiproliferative activity, less cytotoxic to non-cancerous cells | nih.gov |
| TOSIND (a pyrazole derivative) | MDA-MB-231 (Breast Adenocarcinoma) | Strongly decreased cell viability | nih.gov |
| PYRIND (a pyrazole derivative) | MCF7 (Breast Adenocarcinoma) | Decreased cell viability | nih.gov |
The antiproliferative effects of pyrazole-sulfonamide derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle.
Studies have shown that certain pyrazole derivatives can cause cell cycle arrest at different phases. For instance, some pyrazolone compounds were found to arrest the cell cycle at the G0/G1 phase in lung cancer cells, while others induced a G2/M phase arrest. nih.gov In human acute leukemia cell lines, a specific pyrazoline derivative caused a significant cell cycle arrest in the S-phase in Jurkat cells and increased the proportion of cells in the sub-G0/G1 phase in both K562 and Jurkat cell lines. nih.gov This cell cycle modulation is often a precursor to apoptosis.
The induction of apoptosis by these compounds has been confirmed through various assays, including the detection of morphological changes characteristic of apoptosis and the externalization of phosphatidylserine. nih.gov Mechanistic studies suggest that the intrinsic apoptosis pathway may be involved, characterized by mitochondrial damage and an altered ratio of pro-apoptotic to anti-apoptotic proteins like Bax and Bcl2. nih.gov Furthermore, some synthetic bile acid derivatives, which can share structural similarities with the broader class of compounds, have been shown to induce apoptosis through the upregulation of Bax and p21(WAF1/CIP1) and via caspase activation. nih.gov
An important aspect of anticancer drug development is the selectivity of a compound for cancer cells over normal, healthy cells. Research on pyrazole-sulfonamide derivatives has indicated a degree of cell line selectivity.
For example, certain pyrazolone compounds exhibited higher antiproliferative activity and selectivity against A549 and NCIH522 lung cancer cells compared to non-cancerous human lung fibroblast cells. nih.gov Similarly, a specific pyrazoline derivative was found to be more selective for acute leukemia cell lines (K562 and Jurkat) than for other tumor cell lines and was not cytotoxic to normal cell lines. nih.gov
The cytotoxic effects of these compounds are also dose-dependent. Studies have determined the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population. For instance, the IC50 value for the pyrazole derivative TOSIND in MDA-MB-231 breast cancer cells was determined to be 17.7 ± 2.7 μM after 72 hours of treatment, while for PYRIND in MCF7 cells, the IC50 was 39.7 ± 5.8 μM. nih.gov The dose-response relationship is a critical factor in evaluating the therapeutic potential of these compounds.
Antimicrobial Activity against Microbial Strains (Antibacterial, Antifungal, Antitubercular)
In addition to their anticancer properties, pyrazole-sulfonamide derivatives have been investigated for their antimicrobial activities. The sulfonamide moiety itself is a well-known pharmacophore in antibacterial drugs. nih.govnih.gov
Newly synthesized pyrazole and pyridine (B92270) derivatives have demonstrated high to moderate activity against Gram-negative bacteria and various fungi. researchgate.net The antimicrobial potential of these compounds is often attributed to their structural similarity to p-aminobenzoic acid (PABA), which is essential for folate synthesis in many microorganisms. nih.govnih.gov By competing with PABA, these compounds can disrupt a critical metabolic pathway in bacteria.
The antimicrobial efficacy of pyrazole-sulfonamide derivatives has been evaluated against a range of bacterial and fungal strains. For example, a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were tested against selected bacterial and fungal strains using the agar (B569324) well diffusion method. nih.gov
One particular derivative with a dichloro substitution on the benzene ring showed potent activity against the tested bacterial and fungal strains. nih.gov Other derivatives containing an acetamide (B32628) or quinoline (B57606) ring also exhibited good activity. nih.gov Furthermore, some novel N-glycoside phenyl pyrazole derivatives have been screened for their antibacterial and antifungal properties. hrpub.org The synthesis of new 1,2,4-triazole (B32235) and pyrazole-4-carbonitrile derivatives has also yielded compounds with intermediate activity against several Gram-positive and Gram-negative bacterial strains, as well as some fungi. acs.org
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Microbial Strain(s) | Observed Effect | Reference |
| Dichloro-substituted N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamide (B165840) | Bacterial and fungal strains | Potential activity | nih.gov |
| Acetamide-containing pyrazole sulfonamide | Bacterial and fungal strains | Good activity | nih.gov |
| Quinoline ring-containing pyrazole sulfonamide | Bacterial and fungal strains | Good activity | nih.gov |
| N-glycoside phenyl pyrazole derivatives | Bacteria and fungi | Screened for activity | hrpub.org |
| 1,2,4-triazole and pyrazole-4-carbonitrile derivatives | Gram-positive and Gram-negative bacteria, fungi | Intermediate activity | acs.org |
| Pyrazole and pyridine derivatives | Gram-negative bacteria and fungi | High to moderate activity | researchgate.net |
Potential Resistance Mechanisms in Microorganisms
The emergence of antibiotic resistance is a significant global health concern, prompting research into novel antimicrobial agents and the mechanisms by which microorganisms develop resistance. nih.gov For sulfonamide-based compounds, a primary mechanism of resistance involves genetic mutations in the bacterial folP gene. nih.gov This gene encodes for the dihydropteroate synthase (DHPS) enzyme, which is the target of sulfonamide antibiotics. nih.gov These drugs act as competitive inhibitors of DHPS, mimicking its natural substrate, p-aminobenzoic acid (pABA), and thereby blocking the synthesis of folic acid, an essential nutrient for bacterial growth. nih.gov
Mutations in the folP gene can lead to the expression of a modified DHPS enzyme with a reduced binding affinity for sulfonamide drugs, while still maintaining its function with pABA. nih.gov This allows the bacteria to continue producing folic acid even in the presence of the antibiotic. Another significant mechanism of resistance is the acquisition of foreign genes, often located on mobile genetic elements like plasmids, that code for sulfa-insensitive DHPS variants. nih.gov
While specific studies on resistance to this compound are not available, it is plausible that microorganisms could develop resistance through these established sulfonamide resistance pathways. It is also noteworthy that some pyrazole-containing compounds, such as the cephalosporin (B10832234) antibiotics cefoselis (B1662153) and ceftolozane, have been developed to combat resistant bacterial strains. nih.gov
Anti-Inflammatory Mechanisms in Cellular Models (e.g., Nitric Oxide and Prostaglandin (B15479496) E2 Inhibition)
A significant area of investigation for pyrazole sulfonamide derivatives is their potential as anti-inflammatory agents. Chronic inflammation is implicated in a wide range of diseases, and key mediators of the inflammatory response include nitric oxide (NO) and prostaglandin E2 (PGE2). mdpi.comsemanticscholar.org In vitro studies on various pyrazole derivatives have demonstrated their ability to inhibit the production of these inflammatory molecules in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. researchgate.netnih.gov
The overproduction of NO during inflammation is catalyzed by inducible nitric oxide synthase (iNOS), while the synthesis of prostaglandins (B1171923) is mediated by cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation. mdpi.com Research on polysubstituted 2-aminopyrimidines has shown that inhibition of NO and PGE2 production can be achieved with IC50 values in the range of 2-10 μM. nih.gov While specific data for this compound is not available, the general findings for related pyrazole structures suggest a potential for similar anti-inflammatory activity.
The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their ability to modulate the expression and activity of iNOS and COX-2. mdpi.com By inhibiting these enzymes, the production of NO and PGE2 is reduced, thereby dampening the inflammatory cascade. Studies on triarylpyrazole derivatives have shown that they can effectively inhibit iNOS and COX-2 protein expression in LPS-induced macrophages. nih.gov
Several pyrazole derivatives have been identified as selective COX-2 inhibitors, which is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov The selective inhibition of COX-2 by certain pyrazole structures highlights the therapeutic potential of this class of compounds in treating inflammatory disorders. The structural features of this compound suggest that it may also interact with these enzymatic targets.
Antidiabetic Activity in In Vitro Systems
Diabetes mellitus is a metabolic disorder characterized by high blood glucose levels. One therapeutic strategy for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-digesting enzymes in the gut. nih.govnih.gov Alpha-glucosidase is a key enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. researchgate.net Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a slower and lower rise in blood glucose levels after meals. nih.gov
Research into acyl pyrazole sulfonamides has identified them as potent inhibitors of α-glucosidase. nih.govresearchgate.net In one study, a series of sulfonamide-based acyl pyrazoles demonstrated significantly greater potency against α-glucosidase compared to the standard drug, acarbose, with IC50 values ranging from 1.13 to 28.27 µM. researchgate.net These findings suggest that the pyrazole sulfonamide scaffold is a promising framework for the development of new antidiabetic agents. While direct in vitro antidiabetic studies on this compound have not been reported, its structural similarity to these active compounds indicates a potential for α-glucosidase inhibition.
Modulation of Specific Receptors or Ion Channels in Cellular Contexts
The diverse biological activities of pyrazole derivatives suggest their potential to interact with a variety of cellular receptors and ion channels. While specific data on the modulation of receptors or ion channels by this compound is not currently available in the scientific literature, some pyrazole-containing compounds have been investigated for such activities. For instance, certain pyrazole derivatives have been synthesized and evaluated as inhibitors of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response.
Further research is required to determine if this compound interacts with specific receptors or ion channels to exert its potential biological effects. The broad pharmacological profile of the pyrazole sulfonamide class of compounds suggests that this is a plausible area for future investigation.
Structure Activity Relationship Sar and Rational Ligand Design
Correlating Structural Modifications with Biological Potency and Selectivity
The biological activity of pyrazole (B372694) sulfonamide compounds is intricately linked to the nature and position of substituents on both the pyrazole ring and the sulfonamide moiety. The core scaffold consists of three key components that can be modified: the N1-substituent of the pyrazole ring, the substituents at the C3 and C5 positions of the pyrazole, and the sulfonamide group itself. Each of these regions plays a critical role in molecular recognition, binding affinity, and selectivity for a given biological target.
Research into pyrazole sulfonamides as inhibitors for various enzymes has demonstrated that even minor structural alterations can lead to significant changes in potency and selectivity. For instance, in the development of inhibitors for meprin α and meprin β, structural variations at positions 1, 3, and 5 of the pyrazole core allowed for the modulation of inhibitory activity, leading to potent pan-meprin inhibitors or highly selective meprin α inhibitors. nih.gov Similarly, in the pursuit of acetohydroxy acid synthase (AHAS) inhibitors, an optimized pyrazole sulfonamide scaffold was designed by introducing a pyrazole ring into the structure of flucarbazone, leading to compounds with potent herbicidal activity. nih.gov
The pyrazole sulfonamide motif is a prominent pharmacophore found in numerous pharmaceutically active compounds. acs.orgnih.gov Its versatility allows it to target a wide range of biological systems, including enzymes like carbonic anhydrases (CAs), N-myristoyltransferase (NMT), and α-glucosidase. nih.govnih.govacs.org For example, a series of acyl pyrazole sulfonamides were found to be potent inhibitors of α-glucosidase, with activity significantly higher than the standard drug, acarbose. nih.gov The SAR studies in this series highlighted the essential role of both the pyrazole and sulfonamide moieties in achieving high potency. nih.gov
The table below presents data on various pyrazole sulfonamide analogs and their corresponding biological activities, illustrating the impact of structural modifications.
Influence of the N1-Ethyl Substitution on Molecular Recognition and Activity
The substituent at the N1 position of the pyrazole ring is crucial for orienting the molecule within the binding pocket of a target protein and for establishing key interactions that contribute to affinity. While the specific compound "1-Ethyl-1H-pyrazole-3-sulfonamide" is a discrete chemical entity, its SAR can be inferred from studies on analogous structures with various N1-substituents.
In many pyrazole-based inhibitors, the N1-substituent projects into a hydrophobic pocket of the target enzyme. For example, in studies of Trypanosoma brucei N-myristoyltransferase (NMT) inhibitors, the N-methyl group of a lead compound was shown to pack tightly into a hydrophobic pocket. acs.org The substitution of a methyl group with a larger ethyl group, as in this compound, would occupy a larger volume in this pocket. This can be beneficial if the pocket can accommodate the larger group, potentially leading to increased van der Waals interactions and higher potency. Conversely, if the pocket is sterically constrained, a larger group could introduce a clash, reducing binding affinity.
Significance of the Sulfonamide Moiety for Target Binding and Activity
The sulfonamide group (-SO₂NH₂) is a cornerstone of the biological activity of this class of compounds and is recognized as a privileged pharmacophore in medicinal chemistry. acs.orgnih.govnih.gov Its significance stems from its ability to act as a potent hydrogen bond donor and acceptor, allowing it to form strong, directional interactions with amino acid residues in the active site of target proteins. nih.govnih.gov
In many metalloenzymes, particularly zinc-containing enzymes like carbonic anhydrases, the primary sulfonamide moiety functions as a highly effective zinc-binding group (ZBG). nih.gov It coordinates directly with the zinc ion in the active site, leading to potent inhibition. This interaction is a well-established principle in the design of carbonic anhydrase inhibitors. nih.govnih.gov
Beyond its role as a ZBG, the sulfonamide group is a critical anchor in other enzymes as well. Molecular docking studies of acyl pyrazole sulfonamides in α-glucosidase revealed that the sulfonamide moiety forms key intermolecular interactions with active site residues, which is reflected in the potent inhibitory activity of these compounds. nih.gov
Furthermore, the sulfonamide group can be chemically modified to fine-tune the molecule's properties. A critical strategy for improving drug-like characteristics is "capping" the sulfonamide nitrogen (e.g., converting a primary -SO₂NH₂ to a secondary -SO₂NHR or tertiary -SO₂NR₂ sulfonamide). This modification was successfully used to enhance the blood-brain barrier permeability of pyrazole sulfonamide inhibitors of Trypanosoma brucei NMT. acs.orgnih.gov Capping the sulfonamide with a methyl or difluoromethyl group reduces the polar surface area and acidity of the molecule, which are key factors for improving central nervous system (CNS) penetration. nih.gov
Impact of Substituents at Pyrazole C3-Position on SAR
Substituents at the C3-position of the pyrazole ring have a profound impact on the molecule's interaction with its target, influencing both potency and selectivity. This position is adjacent to the sulfonamide group in this compound and often projects into a specific sub-pocket of the enzyme's active site.
In the development of NMT inhibitors, the presence of small alkyl groups, such as methyl, at the C3 and C5 positions was found to be important for potency. While removing either the C3- or C5-methyl group independently did not significantly affect potency, the removal of both resulted in a substantial loss of activity, indicating a cooperative effect. acs.org
More dramatic effects on SAR are observed when the nature of the C3-substituent is varied more widely. In a study on meprin inhibitors, replacing a phenyl group at the 3(5)-position with smaller groups like methyl or benzyl (B1604629) led to a decrease in inhibitory activity, whereas a cyclopentyl group maintained similar activity. nih.gov This highlights the importance of the size and shape of the substituent in achieving optimal interactions within the target's binding site.
Similarly, for carbonic anhydrase inhibitors based on a pyrazole scaffold, the nature of the aryl substituent at the C3-position was critical for activity and isoform selectivity. mdpi.com For instance, a 2-hydroxyphenyl substituent was found to be detrimental for hCA IX inhibitory activity in one series of compounds. mdpi.com These findings underscore that the C3-position is a key handle for optimizing the pharmacological profile of pyrazole sulfonamide analogs.
Design Principles for Optimizing Potency and Selectivity in Pyrazole Sulfonamide Analogues
The rational design and optimization of pyrazole sulfonamide inhibitors are guided by several key principles derived from extensive SAR studies. These principles leverage a modular approach to modify different parts of the scaffold to enhance interactions with the target and improve drug-like properties.
Scaffold Hopping and Hybridization : Combining the pyrazole sulfonamide core with other known pharmacophores can lead to hybrid molecules with enhanced or novel activities. This molecular hybridization approach aims to engage multiple binding sites or combine the beneficial properties of different chemical classes. acs.org
N1-Ring Substitution : The substituent at the N1 position is tailored to fit into hydrophobic pockets. The size and lipophilicity of this group are optimized to maximize van der Waals forces and hydrophobic interactions, thereby increasing binding affinity. nih.govacs.org
Sulfonamide Modification : The sulfonamide moiety is often essential for potent activity, frequently acting as a hydrogen-bonding anchor or a zinc-binding group. nih.gov Its properties can be fine-tuned by "capping" the sulfonamide nitrogen. This strategy is particularly effective for reducing polarity and acidity, which can improve membrane permeability and oral bioavailability. acs.orgnih.gov
Linker Optimization : In more complex analogs, introducing flexible or rigid linkers between the pyrazole sulfonamide core and other parts of the molecule can improve selectivity. Replacing a rigid core aromatic with a flexible linker was shown to significantly enhance selectivity in a series of NMT inhibitors. nih.gov
Computational Guidance : In silico tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are invaluable for rationalizing observed SAR and predicting the activity of novel designs. nih.govresearchgate.net Docking studies help visualize binding modes and identify key interactions, guiding the design of new analogs with improved potency. nih.gov
Strategies for Enhancing Molecular Properties for Biological Application
Beyond achieving high potency and selectivity, a successful therapeutic agent must possess a suitable profile of molecular properties to ensure it can reach its target in the body. For pyrazole sulfonamides, several strategies are employed to enhance properties like binding affinity and cellular uptake.
A primary strategy involves modifying the sulfonamide group to improve membrane permeability. The secondary sulfonamide in many lead compounds contributes significantly to the molecule's polar surface area (PSA). nih.gov By capping the sulfonamide with small alkyl or fluoroalkyl groups, the PSA is reduced, and the acidic proton is removed. This dual effect dramatically increases lipophilicity and reduces the potential for ionization at physiological pH, both of which are favorable for passive diffusion across biological membranes, including the blood-brain barrier. acs.orgnih.gov This was demonstrated in a series of NMT inhibitors, where capping the sulfonamide nitrogen of a lead compound with a methyl group increased the brain-to-blood ratio from less than 0.1 to 3.7. nih.gov
Future Research Directions and Potential Applications
Exploration of Novel Biological Targets for 1-Ethyl-1H-pyrazole-3-sulfonamide and its Derivatives
The versatility of the pyrazole (B372694) sulfonamide core allows for its interaction with a wide range of biological targets. While established targets include carbonic anhydrases and various kinases, future research is geared towards identifying novel proteins and enzymes that can be modulated by this compound and its derivatives. acs.orgrsc.org
Researchers are actively exploring the potential of these compounds as inhibitors of enzymes crucial for the survival and proliferation of pathogens and cancer cells. acs.orgresearchgate.net For instance, studies on related pyrazole sulfonamide derivatives have demonstrated inhibitory activity against enzymes like N-myristoyltransferase (NMT) in parasites such as Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. nih.govacs.org This opens up avenues for investigating the efficacy of this compound analogs against similar targets in other infectious organisms.
Furthermore, the anti-proliferative activities observed for some pyrazole sulfonamides against cancer cell lines like HeLa and C6 suggest the existence of yet-to-be-identified molecular targets within cancer-related pathways. researchgate.net Future studies will likely employ techniques such as chemical proteomics and affinity-based protein profiling to deconstruct the target landscape of this chemical class, potentially revealing novel therapeutic opportunities in oncology and beyond.
Advancements in Synthetic Methodologies for Complex Pyrazole Sulfonamide Architectures
The synthesis of diverse and complex pyrazole sulfonamide libraries is crucial for establishing robust structure-activity relationships (SAR). acs.orgnih.gov Traditional synthetic routes often involve the reaction of a pyrazole sulfonyl chloride with an appropriate amine. nih.gov However, to access more intricate molecular architectures, researchers are exploring novel and more efficient synthetic methodologies.
These advancements include the development of multi-component reactions, flow chemistry processes, and the use of novel catalysts to facilitate the construction of the pyrazole sulfonamide core with greater control over stereochemistry and regioselectivity. For example, the synthesis of pyrazole-based sulfonamides can be achieved through a multi-step process starting from the appropriate chalcones and 4-hydrazino benzenesulfonamide (B165840) hydrochloride. rsc.org The exploration of different reaction conditions and reagents is an ongoing effort to improve yields and expand the scope of accessible derivatives. nih.gov The ability to readily generate a wide array of analogs is paramount for fine-tuning the pharmacological properties of these compounds.
Theoretical and Computational Refinements for Predictive Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and agrochemical development. eurasianjournals.comeurasianjournals.com For this compound and its derivatives, theoretical and computational approaches are being refined to more accurately predict their biological activity and physicochemical properties.
Molecular docking simulations are routinely used to predict the binding modes of pyrazole sulfonamides within the active sites of their target proteins. nih.govnih.gov These studies provide valuable insights into the key molecular interactions that govern potency and selectivity. rsc.org For instance, docking studies have been instrumental in understanding the binding of pyrazole sulfonamides to carbonic anhydrase isoforms and have helped rationalize observed inhibitory activities. rsc.org
Beyond standard docking, more advanced techniques such as molecular dynamics (MD) simulations and free energy calculations are being employed to capture the dynamic nature of protein-ligand interactions and provide more quantitative predictions of binding affinity. eurasianjournals.com Furthermore, the development of more accurate force fields and the integration of machine learning algorithms hold the promise of accelerating the discovery of novel pyrazole sulfonamides with desired therapeutic or agrochemical profiles. eurasianjournals.com
Potential Utility in Agrochemical Research (e.g., Herbicidal, Fungicidal Properties)
The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with many commercialized products containing this heterocyclic ring. clockss.org Consequently, there is significant interest in the potential utility of this compound and its derivatives in agrochemical research, particularly as herbicides and fungicides. nih.govfrontiersin.org
Several studies have highlighted the herbicidal potential of pyrazole derivatives. benthamdirect.comcabidigitallibrary.org For example, certain pyrazole amide derivatives have been shown to exhibit significant herbicidal activity by inhibiting transketolase (TK), a key enzyme in the Calvin cycle of plant photosynthesis. nih.gov The bioassay results of some novel pyrazole derivatives indicated moderate to excellent herbicidal activity against various weed species. benthamdirect.com
In the realm of fungicides, pyrazole-4-carboxamides have been successfully developed as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org Research has shown that novel pyrazolecarboxamide derivatives bearing a sulfonate fragment can exhibit potent antifungal activity against a range of phytopathogenic fungi. frontiersin.org Specifically, some compounds showed high antifungal activity against Rhizoctonia solani. frontiersin.org These findings suggest that this compound derivatives could be promising candidates for the development of new and effective agrochemicals.
Elucidation of Broader Mechanistic Pathways in Biological Systems
A deeper understanding of the molecular mechanisms by which this compound and its analogs exert their biological effects is crucial for their rational design and development. While the direct inhibition of a specific enzyme is often the primary mechanism of action, these compounds may also modulate broader cellular pathways.
For instance, in the context of antibacterial research, studies on 1,3,4-oxadiazole (B1194373) sulfonamide derivatives containing a pyrazole structure have shown that these compounds can disrupt the integrity of bacterial cell membranes and inhibit biofilm formation. acs.org Transcriptomics and proteomics analyses revealed that these compounds could regulate metabolic pathways and enhance the innate immunity of the host organism. acs.org Future research will likely focus on employing systems biology approaches to unravel the complex network of interactions between pyrazole sulfonamides and biological systems, providing a more holistic view of their mechanism of action.
Strategies for Optimizing In Vitro Potency and Selectivity for Pre-clinical Lead Development
The optimization of in vitro potency and selectivity is a critical step in the journey from a promising hit compound to a preclinical candidate. For this compound and its derivatives, several strategies are being pursued to enhance these key pharmacological parameters.
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying different parts of the molecule, researchers can identify the key structural features that contribute to high potency and selectivity. rsc.orgacs.org For example, in the development of Trypanosoma brucei N-myristoyltransferase inhibitors, modifications to the linker and amine portions of the pyrazole sulfonamide scaffold led to significant improvements in selectivity. nih.govacs.org
Another important strategy is the use of structure-based drug design. By leveraging the three-dimensional structures of the target proteins, medicinal chemists can design modifications that enhance binding affinity and exploit differences in the active sites of related proteins to achieve selectivity. nih.gov Capping the sulfonamide group has also been shown to be an effective strategy for improving properties such as blood-brain barrier penetration. nih.govacs.org Through a combination of rational design and empirical screening, the in vitro potency and selectivity of pyrazole sulfonamides can be fine-tuned to meet the stringent requirements for preclinical development.
Q & A
Q. What are the standard synthetic routes for 1-ethyl-1H-pyrazole-3-sulfonamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves two key steps: (i) pyrazole ring formation via cyclization between hydrazine derivatives and β-keto esters under acidic/basic conditions, and (ii) sulfonamide group introduction using ethylsulfonyl chloride in the presence of a base like triethylamine . Yield optimization requires precise temperature control (e.g., 60–80°C) and inert solvents (e.g., THF or DCM). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .
Q. How is the crystal structure of this compound resolved, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. Data collection uses programs like SAINT and SMART, while refinement leverages SHELXTL (for small molecules) or SHELXL (for high-resolution/twinned macromolecular data). Hydrogen-bonding networks and torsion angles are analyzed to validate geometry, with Olex2 or Mercury for visualization .
Advanced Research Questions
Q. What pharmacological screening methodologies are applicable to assess the bioactivity of this compound?
- Methodological Answer : In vivo assays for analgesic and anti-inflammatory activity involve oral administration in rodent models (e.g., carrageenan-induced paw edema). Compounds are suspended in 1% carboxymethyl cellulose (CMC) and compared to standards like indomethacin. Ulcerogenic indices are evaluated via histopathological analysis of gastric mucosa after intraperitoneal dosing .
Q. How can researchers resolve contradictions in biological activity data across structurally analogous sulfonamide-pyrazole derivatives?
- Methodological Answer : Contradictions arise from variations in substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) or assay conditions. Systematic structure-activity relationship (SAR) studies should compare analogs (e.g., 3-methylsulfanyl vs. trifluoromethyl derivatives) under standardized protocols. Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like COX-2, contextualizing empirical results .
Q. What challenges arise in refining crystallographic data for sulfonamide-pyrazole hybrids, and how are they mitigated?
- Methodological Answer : Challenges include disorder in the ethyl-sulfonamide moiety and twinning in low-symmetry crystals . Strategies:
- Use high-resolution datasets (≤ 0.8 Å) for SHELXL refinement.
- Apply TWINLAW for twinning matrix determination and SHELXD for experimental phasing.
- Validate with Rint values < 5% and GooF (1.0–1.2) .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions during sulfonylation to prevent hydrolysis of intermediates .
- Pharmacological Data Normalization : Normalize bioactivity data to vehicle controls and account for metabolic variability via LC-MS pharmacokinetic profiling .
- Crystallographic Best Practices : Deposit refined CIF files in the Cambridge Structural Database (CSD) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
